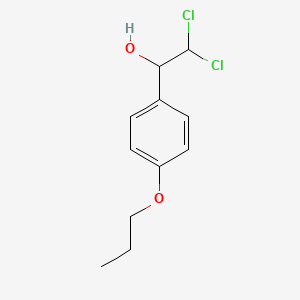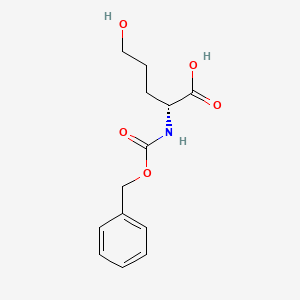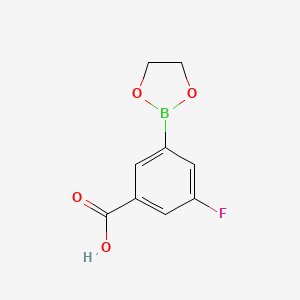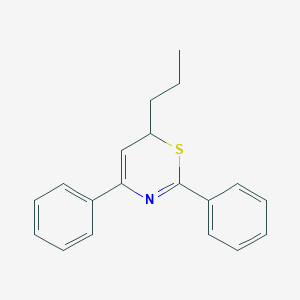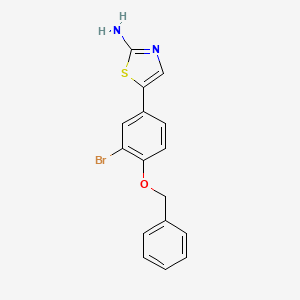![molecular formula C11H9BrO2S B14020154 Ethyl 3-bromobenzo[b]thiophene-2-carboxylate](/img/structure/B14020154.png)
Ethyl 3-bromobenzo[b]thiophene-2-carboxylate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Ethyl 3-bromobenzo[b]thiophene-2-carboxylate is a chemical compound that belongs to the class of benzothiophenes Benzothiophenes are heterocyclic compounds containing a fused benzene and thiophene ring
準備方法
Synthetic Routes and Reaction Conditions
Ethyl 3-bromobenzo[b]thiophene-2-carboxylate can be synthesized through several methods. One common approach involves the bromination of ethyl benzo[b]thiophene-2-carboxylate. The reaction typically uses bromine or N-bromosuccinimide (NBS) as the brominating agent in the presence of a catalyst such as iron or aluminum chloride. The reaction is carried out under controlled conditions to ensure selective bromination at the desired position .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification steps such as recrystallization or chromatography are employed to obtain the compound in high purity .
化学反応の分析
Types of Reactions
Ethyl 3-bromobenzo[b]thiophene-2-carboxylate undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other nucleophiles such as amines, thiols, or alkoxides.
Coupling Reactions: It can participate in Suzuki-Miyaura coupling reactions with boronic acids to form biaryl compounds.
Reduction Reactions: The bromine atom can be reduced to a hydrogen atom using reducing agents like palladium on carbon (Pd/C) and hydrogen gas.
Common Reagents and Conditions
Substitution Reactions: Common reagents include amines, thiols, and alkoxides. The reactions are typically carried out in polar solvents such as dimethylformamide (DMF) or tetrahydrofuran (THF) at elevated temperatures.
Coupling Reactions: Reagents include boronic acids and palladium catalysts. The reactions are conducted in the presence of a base such as potassium carbonate (K2CO3) in solvents like ethanol or water.
Reduction Reactions: Reducing agents like Pd/C and hydrogen gas are used under mild conditions to achieve the reduction.
Major Products Formed
Substitution Reactions: Products include various substituted benzothiophenes depending on the nucleophile used.
Coupling Reactions: Biaryl compounds are formed as major products.
Reduction Reactions: The major product is ethyl benzo[b]thiophene-2-carboxylate.
科学的研究の応用
Ethyl 3-bromobenzo[b]thiophene-2-carboxylate has several scientific research applications:
Medicinal Chemistry: It serves as a building block for the synthesis of pharmaceutical compounds with potential anticancer, anti-inflammatory, and antimicrobial activities.
Material Science: It is used in the development of organic semiconductors and light-emitting diodes (OLEDs) due to its electronic properties.
Chemical Sensors: The compound is utilized in the design of fluorescent sensors for the detection of metal ions such as indium and lead.
作用機序
The mechanism of action of ethyl 3-bromobenzo[b]thiophene-2-carboxylate depends on its application. In medicinal chemistry, it may interact with specific molecular targets such as enzymes or receptors, leading to the modulation of biological pathways. For example, it can inhibit the activity of certain kinases involved in cancer cell proliferation . In material science, its electronic properties enable it to participate in charge transfer processes essential for the functioning of semiconductors and OLEDs .
類似化合物との比較
Ethyl 3-bromobenzo[b]thiophene-2-carboxylate can be compared with other benzothiophene derivatives such as:
Ethyl 3-aminobenzo[b]thiophene-2-carboxylate: This compound contains an amino group instead of a bromine atom and is used in the synthesis of kinase inhibitors.
3-Bromothianaphthene: Similar to this compound but lacks the ester functional group.
Ethyl 2-bromobenzo[b]thiophene-3-carboxylate: A positional isomer with the bromine atom at a different position, leading to different reactivity and applications.
This compound is unique due to its specific substitution pattern, which imparts distinct reactivity and properties, making it valuable for diverse applications in research and industry.
特性
分子式 |
C11H9BrO2S |
|---|---|
分子量 |
285.16 g/mol |
IUPAC名 |
ethyl 3-bromo-1-benzothiophene-2-carboxylate |
InChI |
InChI=1S/C11H9BrO2S/c1-2-14-11(13)10-9(12)7-5-3-4-6-8(7)15-10/h3-6H,2H2,1H3 |
InChIキー |
RLUIYHRFSJDYFH-UHFFFAOYSA-N |
正規SMILES |
CCOC(=O)C1=C(C2=CC=CC=C2S1)Br |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


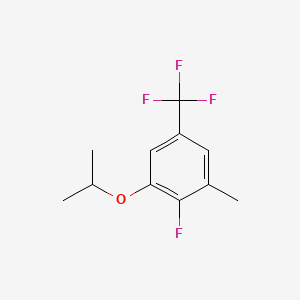
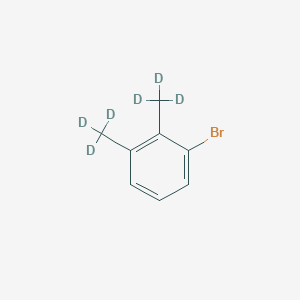
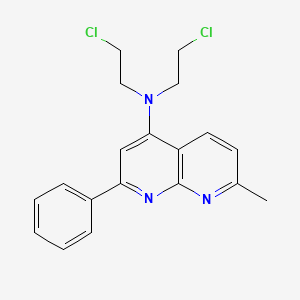
![10,16-bis[3,5-bis(trifluoromethyl)phenyl]-N,N-dimethyl-12,14-dioxa-13-phosphapentacyclo[13.8.0.02,11.03,8.018,23]tricosa-1(15),2(11),3,5,7,9,16,18,20,22-decaen-13-amine](/img/structure/B14020084.png)

